

Application Notes and Protocols for MC180295 in In Vitro Cell Culture Studies

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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Introduction

MC180295 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcription, CDK9 is a promising therapeutic target in oncology.[4][5] **MC180295** has demonstrated broad anti-cancer activity in vitro and has been shown to reactivate epigenetically silenced genes.[3][6] These application notes provide detailed protocols for in vitro studies using **MC180295** to assess its anti-proliferative effects on cancer cell lines.

Mechanism of Action

MC180295 selectively inhibits the kinase activity of the CDK9/cyclin T complex.[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation. By inhibiting RNAPII-mediated transcription of short-lived anti-apoptotic proteins, **MC180295** induces apoptosis in cancer cells. Furthermore, **MC180295** has been shown to reactivate epigenetically silenced tumor suppressor genes.[6]

Data Presentation

In Vitro Activity of MC180295 Against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **MC180295** against a panel of 46 human cancer cell lines, demonstrating its broad anti-proliferative activity.^{[1][2]}

Cancer Type	Cell Line	IC ₅₀ (nM)
Leukemia	MV4-11	20
	MOLM-13	30
	THP-1	50
	K562	100
	U937	120
	HL-60	130
	KG-1	150
Colon Cancer	SW48	180
	HCT116	200
	HT29	220
Melanoma	A375	160
	SK-MEL-28	190
Prostate Cancer	DU145	210
	LNCaP	230
Breast Cancer	MCF7	250
	MDA-MB-231	270
Bladder Cancer	T24	240

Note: The median IC₅₀ across 46 cell lines representing 6 different malignancies was 171 nM.^{[1][2]}

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using MTT

This protocol details the determination of the anti-proliferative effects of **MC180295** on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[7][8][9][10]}

Materials:

- **MC180295** (stock solution in DMSO)
- Selected cancer cell line (e.g., MV4-11, SW48)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

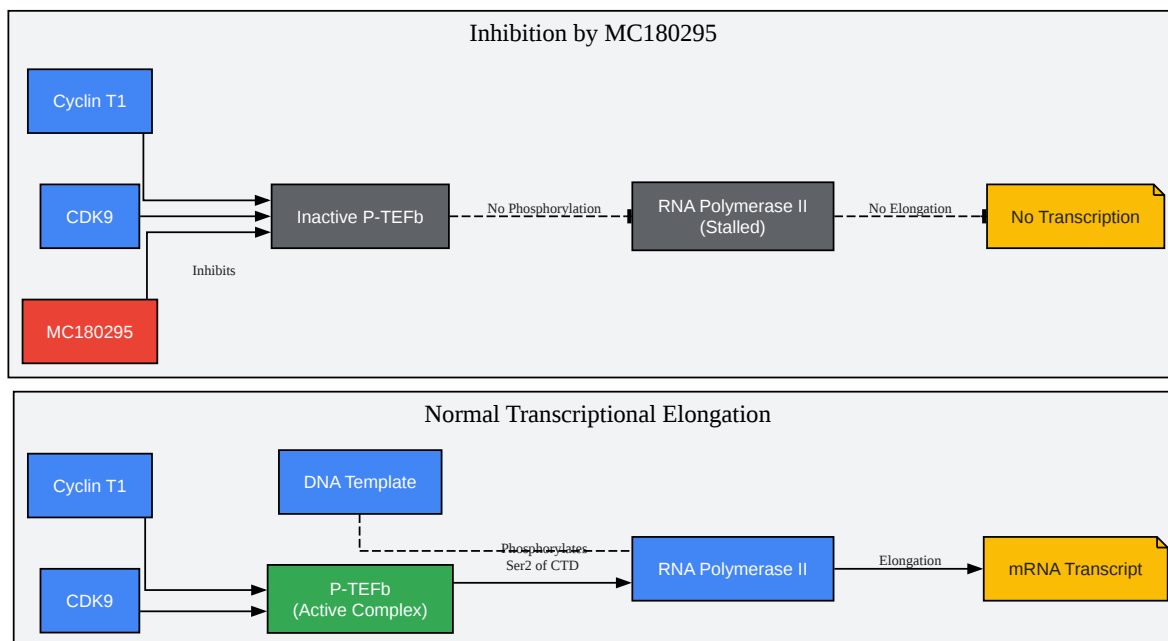
Procedure:

- Cell Seeding:
 - Harvest and count cells from logarithmic phase cultures.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:

- Prepare serial dilutions of **MC180295** in complete culture medium from the stock solution. It is recommended to test a range of concentrations around the expected IC50 value (e.g., 1 nM to 10 μ M).
- Include a vehicle control (medium with the same concentration of DMSO used for the highest **MC180295** concentration).
- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **MC180295** or the vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
 - After the incubation, add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently mix the contents of the wells using a multichannel pipette.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Use a reference wavelength of 630 nm to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of **MC180295** relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **MC180295** concentration to generate a dose-response curve.

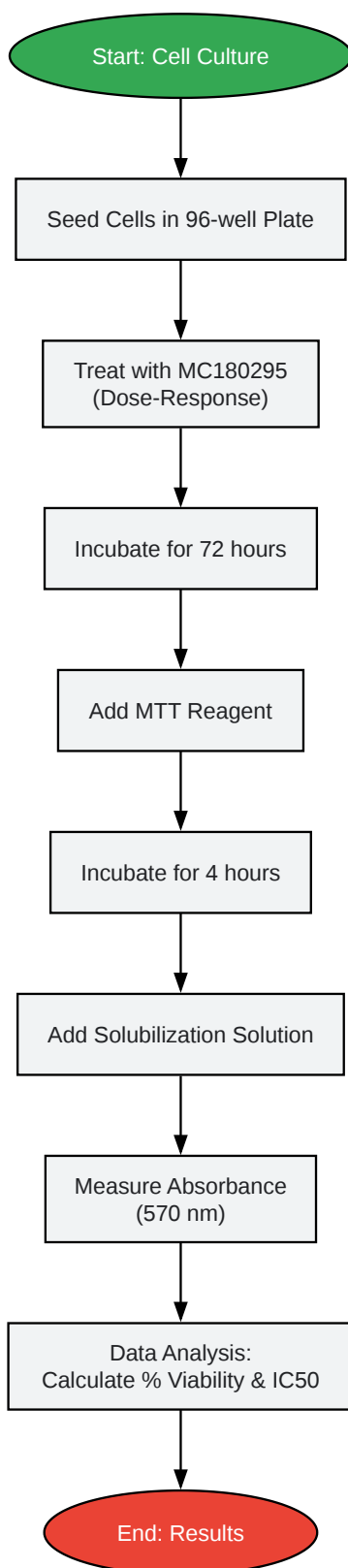
- Determine the IC50 value from the dose-response curve.

Mandatory Visualization



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Caption: CDK9 Signaling Pathway and Inhibition by **MC180295**.



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Caption: Experimental Workflow for In Vitro Cell Viability Assay.

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- To cite this document: BenchChem. [Application Notes and Protocols for MC180295 in In Vitro Cell Culture Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#mc180295-protocol-for-in-vitro-cell-culture-studies]

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